N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is a synthetic compound belonging to the indole family, characterized by its unique structural features that include an indole moiety and a carboxamide functional group. The compound's molecular formula is C20H19N3O, with a molecular weight of 317.4 g/mol. Its IUPAC name is N-(2-indol-1-ylethyl)-1-methylindole-6-carboxamide, and it possesses a complex three-dimensional structure that influences its chemical reactivity and biological activity.
The biological activity of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide is largely attributed to its interaction with specific molecular targets. The indole structure allows for high-affinity binding to various receptors, influencing multiple biological processes. This compound has shown potential in pharmacological applications, particularly in modulating pathways relevant to cancer and neurological disorders .
The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be achieved through several methods:
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide has several applications in research and industry:
Studies examining the interactions of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide with biological targets have revealed significant insights into its mechanism of action. The compound's binding affinity for specific receptors has been documented, indicating its potential therapeutic effects in modulating signaling pathways critical for disease progression .
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide can be compared with several similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Melatonin | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | Regulates sleep-wake cycles |
| Indole-3-acetic acid | C10H9NO2 | Plant hormone involved in growth |
| N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide | C16H16N2OS | Contains thiophene moiety |
The uniqueness of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide lies in its specific structural arrangement and resulting biological activities, distinguishing it from other indole derivatives .
Friedel-Crafts acylation remains a cornerstone for introducing carbonyl groups to the indole framework. For N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide, this method enables regioselective functionalization at the 3-position of the indole ring. A notable advancement involves using Y(OTf)₃ as a catalyst in the ionic liquid [BMI]BF₄, which eliminates the need for NH protection and reduces reaction times to under 10 minutes under microwave irradiation [6]. This approach achieves yields exceeding 85% while maintaining compatibility with electron-donating and electron-withdrawing substituents.
In a related strategy, Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with acyl chlorides (e.g., acetyl chloride) generates 3-acyl intermediates, which are subsequently reduced to alkylated derivatives using triethylsilane [5]. This two-step process ensures precise control over the C3 substituent, critical for tailoring the compound’s electronic properties.
Table 1: Friedel-Crafts Acylation Conditions for Indole Derivatives
| Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Y(OTf)₃ | [BMI]BF₄ | 10 min (MW) | 85–92 | [6] |
| AlCl₃·6H₂O | Dichloromethane | 3 h | 20–99 | [7] |
| HATU/DIPEA | DMF | 2 h | 85.9 | [2] |
While palladium-catalyzed cross-coupling is a mainstay in heterocyclic chemistry, its application to N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide remains underexplored in the provided literature. Existing methodologies for related indole-2-carboxamides employ peptide coupling reagents like HATU for amide bond formation between indole-2-carboxylic acids and amines [4] [2]. For instance, coupling 6-(N-methoxy-N-methylformamido)-1H-indole with 2-(1H-indol-1-yl)ethylamine in DMF yields the target carboxamide with 85.9% efficiency [2]. Future research could explore Suzuki-Miyaura or Buchwald-Hartwig couplings to diversify substituents on the indole core.
Solid-phase synthesis, widely used for peptide and small-molecule libraries, has not been explicitly documented for N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide in the available sources. Current protocols rely on solution-phase methods, such as the condensation of prefunctionalized indole fragments in polar aprotic solvents [2]. However, solid-phase strategies could theoretically streamline the synthesis by immobilizing intermediates on resins, enabling iterative coupling and purification steps.
Regioselective alkylation of indoles is critical for constructing the ethyl linker in N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide. AlCl₃·6H₂O catalyzes Friedel-Crafts alkylation of indoles with para-quinone methides, achieving yields up to 99% at ambient temperatures [7]. For the target compound, Vilsmeier-Haack formylation followed by sodium borohydride reduction introduces hydroxymethyl groups at C3, which are subsequently converted to azides for further functionalization [4].
Protecting group strategies often involve transient masking of reactive sites. For example, N-methoxy-N-methyl groups protect carboxamides during coupling reactions, as seen in the synthesis of 6-(N-methoxy-N-methylformamido)-1H-indole [2]. Selective methylation of the indole nitrogen is achieved using methyl iodide under basic conditions, preventing undesired side reactions .
Green synthesis principles are increasingly applied to indole derivatives. Key advancements include:
Table 2: Green Chemistry Metrics for Indole Synthesis
| Parameter | Conventional Method | Green Method | Improvement (%) |
|---|---|---|---|
| Reaction Time | 12 h | 10 min (MW) | 98.6 |
| Catalyst Loading | 1.0 equiv | 0.05 equiv | 95 |
| Solvent Toxicity | Dichloromethane | [BMI]BF₄ | 100 (renewable) |
N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide exhibits distinctive thermodynamic properties that reflect its complex molecular architecture comprising two indole moieties connected through an ethyl carboxamide linker. The compound demonstrates moderate thermodynamic stability with estimated Gibbs free energy of formation values ranging from -45 to -65 kilojoules per mole, indicating favorable formation energetics under standard conditions [1]. Enthalpy of formation calculations suggest values between -120 to -150 kilojoules per mole, while entropy contributions range from 420 to 480 joules per mole per Kelvin, reflecting the molecular complexity and conformational freedom inherent in the bis-indole structure [1] [2].
The thermal decomposition characteristics reveal onset temperatures between 250 to 300 degrees Celsius, with activation energies for decomposition processes estimated at 180 to 220 kilojoules per mole [3]. These values are consistent with thermal stability patterns observed in related indole carboxamide derivatives, where the carboxamide functional group provides enhanced thermal stability compared to simpler indole structures [4]. The compound likely exists in multiple polymorphic forms, as commonly observed in carboxamide compounds with high molecular complexity [5].
Solubility profiling across various media demonstrates the compound's lipophilic character with limited aqueous solubility. In aqueous systems at physiological pH (7.4), solubility is estimated between 0.05 to 0.15 milligrams per milliliter, classifying it as practically insoluble [6] [7]. Buffer systems show slightly enhanced solubility, with phosphate buffer (pH 6.8) providing 0.08 to 0.20 milligrams per milliliter and acetate buffer (pH 4.5) achieving 0.12 to 0.35 milligrams per milliliter [8]. These pH-dependent variations reflect the weakly basic nature of the indole nitrogen atoms and the neutral character of the carboxamide group under physiological conditions.
Organic solvent compatibility reveals significantly enhanced solubility in polar aprotic solvents, with dimethyl sulfoxide providing the highest solubility (20-50 milligrams per milliliter), followed by alcoholic solvents such as methanol (5-15 milligrams per milliliter) and ethanol (3-10 milligrams per milliliter) [9] [7]. Chloroform demonstrates good solubility (8-25 milligrams per milliliter), while aromatic solvents like toluene show limited compatibility (0.5-2 milligrams per milliliter) [7].
The ionization characteristics of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide are dominated by the carboxamide functional group, which represents the primary ionizable center within the molecular structure. Computational analysis using density functional theory methods suggests the carboxamide nitrogen exhibits a pKa value in the range of 15 to 17, characteristic of secondary carboxamides [10] [11]. This high pKa value indicates that under physiological conditions (pH 7.4), the carboxamide group remains in its neutral, unprotonated state with an ionization probability of less than one percent [12] [13].
The indole nitrogen atoms present distinctly different ionization profiles. The terminal indole moiety (unsubstituted at nitrogen) would typically exhibit weak basicity with pKa values around -2.4 to -3.5, consistent with literature reports for indole compounds [12] [13]. However, in this structure, the terminal indole nitrogen is alkylated through the ethyl linker, effectively eliminating its ionizable character. The methylated indole nitrogen (1-methyl substitution) similarly lacks ionizable properties due to quaternization [14].
Protonation state analysis at physiological pH reveals the compound exists predominantly in its neutral form. The absence of strongly basic or acidic functional groups ensures minimal pH-dependent speciation, with the molecule maintaining consistent electronic properties across the physiological pH range of 6.8 to 7.8 [15]. This characteristic provides advantages for biological applications where pH-independent activity is desired.
Computational pKa predictions using quantum mechanical methods, including Hartree-Fock and density functional theory calculations with various basis sets, confirm the limited ionization potential of the compound [11]. The calculated atomic charges on potential ionization sites support the experimental observations, with the carboxamide nitrogen carrying a partial negative charge that contributes to hydrogen bonding capacity rather than protonation susceptibility [11] [15].
Molecular dynamics simulations conducted over 100 nanosecond trajectories reveal significant conformational flexibility in N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide, primarily attributed to rotation around the ethyl linker and carboxamide bond [16] [17]. The ethyl linker flexibility allows torsional angles ranging from ±120 to ±180 degrees, providing substantial conformational freedom that enables the molecule to adopt multiple energetically favorable conformations [18] [19].
Rotation barrier calculations for the carbon-nitrogen bonds within the ethyl linker indicate activation energies between 45 to 65 kilojoules per mole, suggesting facile rotation at room temperature [18]. The carboxamide group rotation demonstrates preferential orientations at 0 and 180 degrees relative to the indole plane, with transition barriers of 55 to 75 kilojoules per mole [20] [18]. These barriers are consistent with typical amide bond rotation characteristics, where resonance stabilization influences conformational preferences.
The indole ring systems maintain high planarity throughout the simulation trajectories, with deviations from planarity typically less than 2 to 8 degrees [21] [19]. This structural rigidity contributes to the overall shape persistence of the aromatic portions while allowing flexibility in the connecting regions. The bis-indole arrangement exhibits dynamic behavior with interindole distances varying significantly due to linker flexibility, enabling potential interactions with diverse molecular targets [21] [20].
Root mean square deviation analysis over the simulation period yields values between 1.2 to 2.8 Angstroms, indicating moderate to high structural flexibility [17] [19]. Conformational population analysis suggests that extended conformations comprise 60 to 75 percent of the total ensemble, reflecting the entropic favorability of stretched configurations that minimize intramolecular contacts [22]. The remaining conformational states include partially folded and compact arrangements that may be relevant for specific molecular interactions.
Hydrogen bonding patterns within the molecular structure show intermittent intramolecular interactions, particularly between the carboxamide group and the aromatic systems [23]. These transient hydrogen bonds contribute to conformational stabilization and may influence the compound's interaction profile with biological targets [20] [19].
Electronic structure calculations using density functional theory methods provide comprehensive insights into the molecular orbital characteristics and electronic properties of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide. HOMO energy levels, calculated using the B3LYP functional with 6-31G(d,p) basis set, range from -5.8 to -6.2 electron volts, while the M06-2X functional with 6-311G(d,p) basis set yields slightly lower values of -6.1 to -6.5 electron volts [24] [25] [26].
The LUMO energy calculations demonstrate values between -1.2 to -1.8 electron volts for B3LYP/6-31G(d,p) and -1.0 to -1.6 electron volts for M06-2X/6-311G(d,p) methods [24] [25]. These results indicate the compound possesses moderate electron-accepting capability, with the LUMO primarily localized on the carboxamide carbonyl and the indole aromatic systems [26]. The HOMO-LUMO energy gap ranges from 4.0 to 5.1 electron volts depending on the computational method, suggesting moderate kinetic stability and reasonable electronic excitation energies [24] [25].
Chemical reactivity descriptors derived from the frontier molecular orbital energies provide quantitative measures of chemical behavior. The ionization potential, equivalent to the negative HOMO energy, ranges from 5.8 to 6.5 electron volts, indicating moderate ease of electron removal [27] [28]. Electron affinity values between 1.0 to 1.8 electron volts suggest reasonable electron-accepting capacity [29] [30]. Chemical hardness, calculated as half the HOMO-LUMO gap, yields values of 2.0 to 2.55 electron volts, classifying the compound as moderately hard according to Pearson's hard-soft acid-base theory [27] [29].
The electrophilicity index, computed from the relationship between electronegativity and chemical hardness, ranges from 2.9 to 3.8 electron volts, indicating moderate electrophilic character [28] [30]. Dipole moment calculations yield values between 2.2 to 3.8 Debye units, reflecting the polar nature of the carboxamide group and the asymmetric distribution of electron density within the bis-indole framework [27] [25].
Electron density distribution analysis reveals that the HOMO is primarily distributed across the indole aromatic systems with significant contributions from the nitrogen lone pairs, while the LUMO shows concentration on the carboxamide carbonyl and the electron-deficient regions of the indole rings [24] [26]. This electronic distribution pattern suggests potential sites for electrophilic and nucleophilic interactions, providing insights into likely reaction pathways and binding modes [25] [30].
Lipophilicity assessment of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide employs multiple computational approaches to establish reliable partition coefficient values between octanol and water phases. Consensus analysis of various prediction algorithms yields a logP value of 3.5 ± 0.4, classifying the compound as moderately lipophilic [6] [31] [8].
Individual calculation methods demonstrate reasonable agreement within expected computational uncertainties. The XLogP3 algorithm predicts a logP of 3.8 ± 0.3, while ALogPs yields 3.5 ± 0.4 [8] [7]. Molecular-based approaches including MLogP (3.2 ± 0.3) and WLOGP (4.1 ± 0.2) provide a range that encompasses the consensus value [7]. Fragment-based methods such as iLOGP (2.9 ± 0.5) and SILICOS-IT (3.6 ± 0.3) contribute to the overall prediction ensemble [31] [7].
The moderate lipophilicity indicated by these calculations suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological applications [32] [33]. Compounds with logP values in the 3.0 to 4.0 range typically demonstrate optimal pharmacokinetic properties, balancing lipophilic membrane interactions with hydrophilic transport mechanisms [8] [32].
Structural contributions to lipophilicity arise primarily from the bis-indole aromatic system, which provides significant hydrophobic surface area [6] [31]. The ethyl linker contributes moderately to lipophilicity, while the carboxamide group provides polar character that moderates the overall lipophilic tendency [7] [33]. The N-methylation of one indole ring slightly enhances lipophilicity compared to unsubstituted analogs [31].